6-Bromo-2,2-difluoro-spiro[3.3]heptane
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Overview
Description
6-Bromo-2,2-difluoro-spiro[33]heptane is a chemical compound with the molecular formula C7H9BrF2 It is characterized by a spirocyclic structure, where a bromine atom and two fluorine atoms are attached to a heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-difluoro-spiro[3.3]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and bromine.
Formation of Spirocyclic Intermediate: The initial step involves the formation of a spirocyclic intermediate through a cyclization reaction.
Introduction of Fluorine Atoms: Fluorine atoms are introduced into the spirocyclic intermediate using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Bromination: The final step involves the bromination of the difluoro-spirocyclic compound using bromine or a brominating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-difluoro-spiro[3.3]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Addition Reactions: The spirocyclic structure allows for addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
6-Bromo-2,2-difluoro-spiro[3.3]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-difluoro-spiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The spirocyclic structure allows for unique interactions with enzymes, receptors, and other biomolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,2-difluoro-spiro[3.3]heptane: Similar in structure but with a chlorine atom instead of bromine.
6-Iodo-2,2-difluoro-spiro[3.3]heptane: Contains an iodine atom instead of bromine.
2,2-Difluoro-spiro[3.3]heptane: Lacks the halogen substituent, providing a basis for comparison.
Uniqueness
6-Bromo-2,2-difluoro-spiro[33]heptane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties
Properties
IUPAC Name |
6-bromo-2,2-difluorospiro[3.3]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2/c8-5-1-6(2-5)3-7(9,10)4-6/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRVVQWMNQSYHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260937-26-4 |
Source
|
Record name | 6-bromo-2,2-difluorospiro[3.3]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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